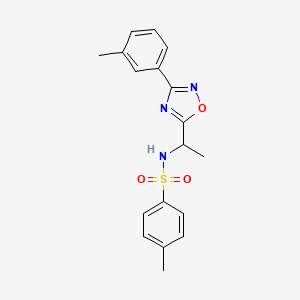
4-methyl-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. This compound belongs to the class of sulfonamide derivatives, which are known for their diverse biological activities.
作用機序
The mechanism of action of 4-methyl-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide is not well understood. However, studies have suggested that this compound may work by inhibiting the activity of certain enzymes and proteins involved in the inflammatory and cancer pathways.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. This compound has been shown to reduce inflammation and pain in animal models of inflammation. Additionally, this compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
実験室実験の利点と制限
One of the significant advantages of using 4-methyl-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide in lab experiments is its potential anti-inflammatory and anticancer properties. Additionally, this compound is relatively easy to synthesize, making it readily available for use in various experiments. However, one of the limitations of using this compound is that its mechanism of action is not well understood, making it challenging to interpret the results of experiments.
将来の方向性
There are several future directions for the research on 4-methyl-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide. One of the significant directions is to further investigate the mechanism of action of this compound to better understand its potential applications in medicine and other fields. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in animal models and clinical trials. Finally, there is a need to explore the potential applications of this compound in other fields such as agriculture and material science.
合成法
The synthesis of 4-methyl-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide can be achieved through a multi-step process involving the reaction of various reagents. The first step involves the reaction of m-tolyl hydrazine with ethyl acetoacetate to form 3-(m-tolyl)-1,2,4-oxadiazol-5-one. The second step involves the reaction of 3-(m-tolyl)-1,2,4-oxadiazol-5-one with 4-methylbenzenesulfonyl chloride to form 4-methyl-N-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzenesulfonamide. Finally, the third step involves the reaction of 4-methyl-N-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzenesulfonamide with ethyl bromoacetate to form this compound.
科学的研究の応用
4-methyl-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide has shown promising results in various scientific research applications. One of the significant applications of this compound is in the field of medicine. Studies have shown that this compound has potential anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of various inflammatory diseases. Additionally, this compound has also shown potential anticancer properties, making it a potential candidate for the development of new cancer drugs.
特性
IUPAC Name |
4-methyl-N-[1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-12-7-9-16(10-8-12)25(22,23)21-14(3)18-19-17(20-24-18)15-6-4-5-13(2)11-15/h4-11,14,21H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKXDNKTDYVFJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C)C2=NC(=NO2)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(ethylsulfamoyl)-4-methoxy-N-[(oxolan-2-yl)methyl]benzamide](/img/structure/B7704308.png)
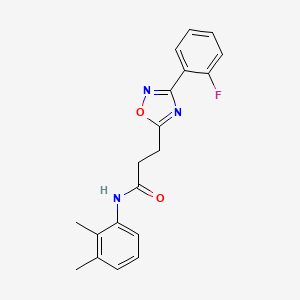
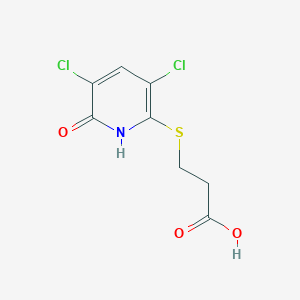
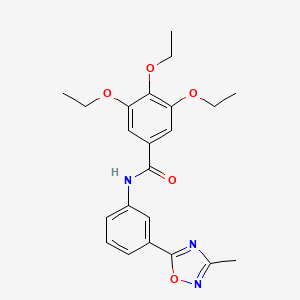
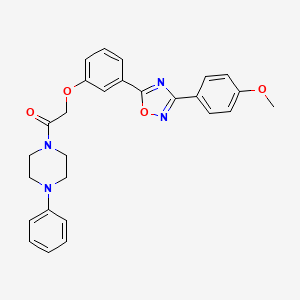

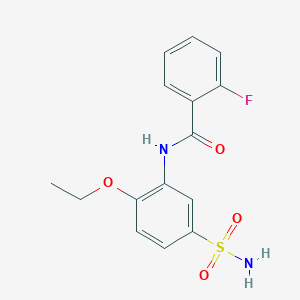
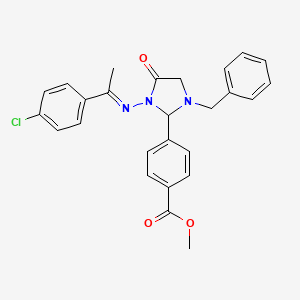
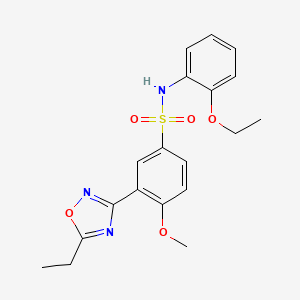

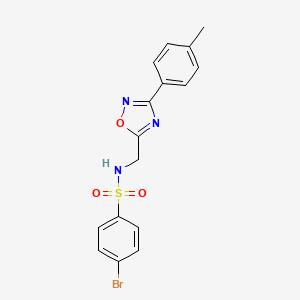
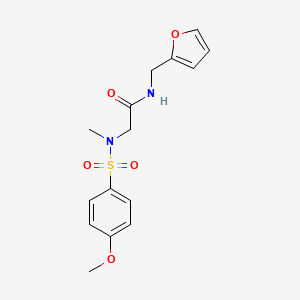

![8-bromo-N-(3-isopropoxypropyl)-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7704414.png)